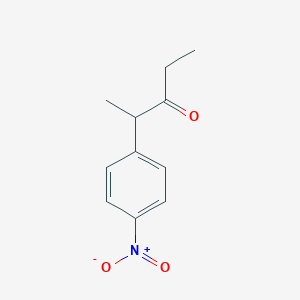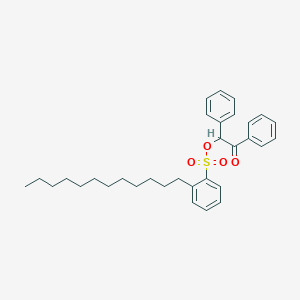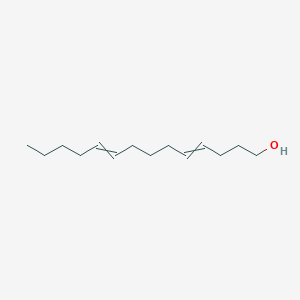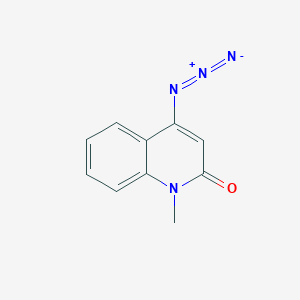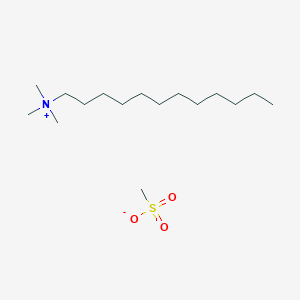
N,N,N-Trimethyldodecan-1-aminium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyldodecan-1-aminium methanesulfonate is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyldodecan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of dodecylamine with trimethylamine in the presence of methanesulfonic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: A polar solvent such as methanol or ethanol is often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of dodecylamine and trimethylamine into the reactor.
Reaction Control: Maintaining optimal temperature and pressure to ensure efficient quaternization.
Product Isolation: The product is typically isolated through crystallization or distillation.
化学反应分析
Types of Reactions
N,N,N-Trimethyldodecan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the compound under controlled conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.
Major Products
Substitution Products: The major products of substitution reactions include various substituted ammonium salts.
Oxidation Products: Oxidation can lead to the formation of corresponding amine oxides.
Reduction Products: Reduction typically yields secondary or tertiary amines.
科学研究应用
N,N,N-Trimethyldodecan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of micelles and liposomes.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
作用机制
The mechanism of action of N,N,N-Trimethyldodecan-1-aminium methanesulfonate is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds and lysing cells. The molecular targets include:
Cell Membranes: The compound interacts with lipid bilayers, leading to membrane disruption.
Proteins: It can denature proteins by disrupting hydrophobic interactions.
相似化合物的比较
Similar Compounds
- N,N,N-Trimethyldodecan-1-aminium chloride
- N,N,N-Trimethyldodecan-1-aminium bromide
- N,N,N-Trimethyldodecan-1-aminium iodide
Uniqueness
N,N,N-Trimethyldodecan-1-aminium methanesulfonate is unique due to its methanesulfonate counterion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific applications where these properties are advantageous.
属性
CAS 编号 |
101904-93-2 |
|---|---|
分子式 |
C16H37NO3S |
分子量 |
323.5 g/mol |
IUPAC 名称 |
dodecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C15H34N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
MIZBCDQFHMSKPN-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



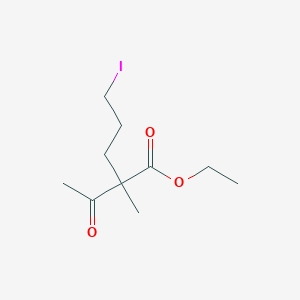


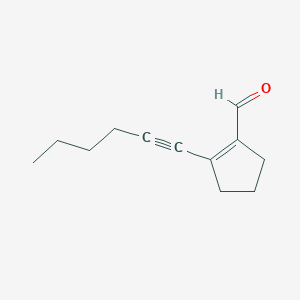
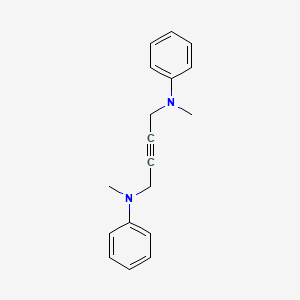
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

